7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxyphenolic precursors under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the chromenone ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone ring to dihydro derivatives.
Substitution: The phenolic and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Quinones and hydroxyquinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenolic and methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound has shown promise in studies related to its antioxidant and anti-inflammatory properties. It is being investigated for its potential to protect cells from oxidative stress and reduce inflammation in various biological systems.
Medicine
In the medical field, research is focused on the compound’s anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells, making it a candidate for further drug development.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as UV protection and antioxidant capabilities. It is also explored for its potential use in cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with cellular signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- 7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- 7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
Compared to its analogs, 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its antioxidant capacity, while the chromenone core contributes to its overall stability and reactivity.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-10-17(22-13-6-4-12(20-2)5-7-13)16(19)14-8-3-11(18)9-15(14)21-10/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJBTLOPZXQVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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